4-Nitrobenzene-1,3-diol
Description
Historical Context of Nitrophenol and Nitrocatechol Derivatives in Chemical Synthesis
The synthesis of nitroaromatic compounds, including nitrophenols, has been a cornerstone of organic chemistry for centuries. The primary method for their creation is nitration, an electrophilic substitution reaction where a nitronium ion (NO₂⁺) is introduced onto an aromatic ring. nih.gov Historically, this has been achieved using a mixture of concentrated nitric and sulfuric acids. nih.gov This fundamental reaction was instrumental in producing simple nitroaromatics like nitrobenzene (B124822) and nitrophenols from starting materials such as benzene (B151609) and phenol (B47542). nih.gov
Early applications of nitrophenols were diverse, ranging from dyes to high-energy explosives like picric acid (1,3,5-trinitrophenol). nih.gov Over time, the focus shifted towards their use as crucial intermediates in the synthesis of a wide array of industrial and pharmaceutical products. nih.govnih.gov For instance, nitrophenols serve as precursors for pesticides and non-opioid analgesics. nih.gov The synthesis of m-Nitrophenol, for example, could be achieved through the diazotization of m-nitroaniline followed by heating in water. orgsyn.org
Nitrocatechols, which are dihydroxy-nitrobenzene derivatives, also feature prominently in research, particularly in environmental and atmospheric chemistry. escholarship.orgacs.org They are recognized as significant components of secondary organic aerosols formed from the oxidation of aromatic compounds and are products of biomass burning. escholarship.orguci.edu The study of their formation, often through gas-phase reactions involving NO3 radicals or OH radicals in the presence of NOx, provides insight into atmospheric processes. uci.edu
Contemporary Research Significance of 4-Nitrobenzene-1,3-diol
The contemporary significance of this compound stems from its versatility as a chemical building block and its inherent biological activities. It is also identified as a byproduct of the microbial degradation of p-nitrophenol (PNP).
In medicinal chemistry, this compound is a valuable scaffold for developing new therapeutic agents. Research has demonstrated its potential in creating derivatives with significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus. nih.gov Furthermore, it serves as a reagent in the synthesis of other complex molecules.
The compound is also utilized in proteomics research as a useful biochemical. scbt.com In materials science, its chemical reactivity allows for its incorporation into polymers to enhance thermal stability and its use in the synthesis of functional materials like azo dyes.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 3163-07-3 | scbt.com |
| Molecular Formula | C6H5NO4 | scbt.com |
| Molecular Weight | 155.11 g/mol | scbt.com |
| Melting Point | 122-124°C | aksci.com |
| Boiling Point | 352.8 °C at 760 mmHg | |
| Density | 1.6 g/cm³ | aksci.com |
| Refractive Index | 1.66 | aksci.com |
Scope and Objectives of Current Research Trajectories Involving this compound
Current research on this compound is multifaceted, exploring its synthesis, reactivity, and application in various scientific domains.
Synthetic Chemistry: One area of focus is the optimization of its synthesis. The conventional method involves the nitration of resorcinol (B1680541) with a nitric and sulfuric acid mixture. Researchers continue to explore more economical and selective methods for phenolic nitration by controlling physical parameters like acid concentration, reaction time, and temperature, which could reduce the cost and environmental impact of production. paspk.org
Medicinal Chemistry: A significant research trajectory is the design and synthesis of novel derivatives for therapeutic use. Building on its nitrocatechol structure, scientists are developing potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), which are relevant for treating conditions such as Parkinson's disease. researchgate.netacs.org Studies involve creating homologous series of nitrocatechol structures and evaluating how modifications to the molecular structure impact their inhibitory activity and duration of action. acs.org The synthesis of chalcone (B49325) and pyrazoline derivatives from nitrocatechols is another active area aimed at developing dual-target inhibitors. researchgate.net
Environmental Science: The role of this compound and related nitrocatechols in the environment is another key research area. Studies on the photochemical degradation of 4-nitrocatechol (B145892) in different media, such as water and organic aerosol surrogates, are crucial for understanding its atmospheric fate and persistence. uci.edunih.govacs.org Research indicates that its degradation pathway can vary significantly depending on the environment, which has implications for bioremediation efforts. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEZXDVLBGFROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185509 | |
| Record name | 4-Nitroresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,4-Dihydroxy-nitrophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
3163-07-3 | |
| Record name | 4-Nitroresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3163-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitroresorcinol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitroresorcinol | |
| Source | EPA DSSTox | |
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| Record name | 4-nitroresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-NITRORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7ZWK9J803 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 Nitrobenzene 1,3 Diol
Established Synthetic Pathways for 4-Nitrobenzene-1,3-diol
The synthesis of this compound primarily relies on the electrophilic nitration of resorcinol (B1680541) (benzene-1,3-diol) and its derivatives. Various methodologies have been developed to control the regioselectivity and improve the efficiency of this transformation.
Nitration Reactions of Resorcinol Derivatives
The direct nitration of resorcinol is the most conventional route to this compound. The two hydroxyl groups strongly activate the aromatic ring, directing electrophilic substitution to the positions ortho and para to them (positions 2, 4, and 6).
The traditional method involves using a mixed acid system, typically consisting of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this reaction, sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is typically conducted at low temperatures (0–5°C) to manage the exothermic nature of the reaction and to minimize the formation of byproducts from over-nitration and oxidation. A representative procedure involves the slow addition of resorcinol to the cooled acid mixture, followed by stirring at an elevated temperature (e.g., 60°C) to complete the reaction. Despite its common use, this method often results in modest yields, typically between 34% and 45%, due to the concurrent formation of 2-nitroresorcinol (B108372) and dinitro- or trinitro- derivatives, as well as oxidative degradation of the highly activated resorcinol ring.
To address the limitations of mixed-acid nitration, alternative methods have been explored. Microwave-assisted catalytic nitration offers a more efficient and selective approach. Using metal nitrates (such as NaNO₃, KNO₃, or Cu(NO₃)₂) in the presence of an oxalic acid catalyst under microwave irradiation can significantly improve yields to 80-85% and purity to 98%, while drastically reducing reaction times to as little as 10 minutes. Another advanced approach involves vapor-phase nitration using solid acid catalysts like zeolites (e.g., H-ZSM-5). This method reacts resorcinol vapor with nitrogen dioxide (NO₂) gas at elevated temperatures (around 150°C), offering a cleaner process that avoids liquid acid waste and achieves high selectivity (around 70%) for the desired 4-nitro product.
| Method | Reagents | Typical Yield | Purity | Reaction Time | Key Advantages/Disadvantages |
|---|---|---|---|---|---|
| Mixed Acid Nitration | HNO₃ / H₂SO₄ | 34–45% | 90–95% | 1–2 hours | Established method; suffers from low yield and acid waste. |
| Microwave-Assisted Catalysis | Metal Nitrate (B79036) / Oxalic Acid | 80–85% | ~98% | ~10 minutes | High efficiency and speed; limited scalability. |
| Vapor-Phase Nitration | NO₂ gas / Zeolite Catalyst | ~70% selectivity | High | Continuous Flow | Eliminates liquid acid waste; requires specialized equipment. |
Multi-step Synthesis via Bis(alkylcarbonato)benzene Intermediates
An alternative, high-purity route to nitro-1,3-benzenediols involves a multi-step process that begins with the protection of the hydroxyl groups of resorcinol. scirp.org This method is designed to prevent the formation of undesirable by-products like 2,4,6-trinitro-1,3-benzenediol that can occur during direct nitration. scirp.org
The synthesis proceeds in two main stages:
Nitration of a Protected Intermediate : Resorcinol is first converted to a 1,3-bis(alkylcarbonato)benzene. This is achieved by reacting resorcinol with an alkyl chloroformate. This protected derivative is then subjected to nitration. The protecting groups moderate the activating effect of the hydroxyls, leading to a more controlled reaction and preventing over-nitration. scirp.org
Hydrolysis : The resulting 1,3-bis(alkylcarbonato)nitrobenzene intermediate is then hydrolyzed using a hydrolyzing agent, such as sodium hydroxide (B78521) followed by acidification with a strong acid like HCl. This step removes the alkylcarbonate protecting groups to yield the high-purity nitro-1,3-benzenediol. scirp.org
This pathway is particularly valuable for producing specific isomers, such as 4-nitro-1,3-benzenediol, which can then be used as a high-purity precursor for other important compounds, for instance, in the preparation of high-molecular-weight polybenzoxazoles. scirp.org
Derivatization Strategies for this compound
The presence of two hydroxyl groups and a nitro group on the benzene (B151609) ring makes this compound a versatile platform for further chemical modifications.
Alkylation and Acylation Reactions of Hydroxyl Groups
The two hydroxyl groups of this compound can be readily derivatized through alkylation and acylation reactions. These reactions are often used to introduce protecting groups or to synthesize ether and ester derivatives with modified properties.
Alkylation is typically performed to create ether derivatives. For example, reacting this compound with an alkyl halide, such as methyl iodide (CH₃I), in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), yields the corresponding dialkoxy derivative, 4-nitro-1,3-dimethoxybenzene. These ether-protected intermediates are stable and useful in multi-step syntheses.
Acylation is used to form ester derivatives. This is commonly achieved by reacting the diol with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine. Pyridine acts as a catalyst and scavenges the HCl byproduct. This reaction produces 4-nitro-1,3-diacetoxybenzene. Acyl groups serve as effective protecting groups for the hydroxyl functions during subsequent chemical transformations.
| Reaction Type | Reagents/Conditions | Product | Typical Yield | Application |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 4-Nitro-1,3-dimethoxybenzene | 80–85% | Synthesis of ether-protected intermediates. |
| Acylation | Acetyl chloride, Pyridine, RT | 4-Nitro-1,3-diacetoxybenzene | 75–80% | Use as protecting groups for further synthesis. |
Halogenation of this compound Derivatives
Electrophilic aromatic substitution can be used to introduce halogen atoms onto the this compound ring. The directing effects of the existing substituents play a crucial role in determining the position of the incoming halogen. The two hydroxyl groups are strong activating groups and ortho-, para-directors, while the nitro group is a strong deactivating group and a meta-director. The powerful activating effect of the hydroxyls dominates, directing substitution to the positions ortho and para to them. Since position 4 is blocked by the nitro group and position 2 is sterically hindered between the two hydroxyls, electrophilic attack preferentially occurs at position 6.
Research has shown that both chlorination and bromination can be achieved with good regioselectivity. researchgate.net
Chlorination : Reaction with chlorine (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) in a solvent such as dichloromethane (B109758) leads to the formation of 6-Chloro-4-nitrobenzene-1,3-diol with yields around 70-75%.
Bromination : Similarly, bromination with molecular bromine (Br₂) and a catalyst like aluminum bromide (AlBr₃) in acetic acid yields 6-Bromo-4-nitrobenzene-1,3-diol, with yields in the range of 65-70%. researchgate.net
These halogenated derivatives serve as valuable intermediates for introducing further functionality or for synthesizing more complex molecules.
Condensation Reactions for Schiff Base Formation
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. While direct condensation with the hydroxyl groups of this compound is not the standard path to Schiff bases, the aromatic ring can be modified to participate in such reactions.
More commonly, related nitroresorcinol derivatives are used. For instance, research shows that derivatives of 2-nitroresorcinol can be reacted with primary amines to afford Schiff base derivatives. colab.ws In these syntheses, the nitroresorcinol moiety is first converted into an intermediate with a carbonyl group, which then undergoes condensation. colab.ws
Another relevant synthetic strategy involves the condensation of aldehydes containing a nitro group, such as 4-nitrobenzaldehyde, with various primary amines. ijmcmed.org These reactions are typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in a solvent like ethanol (B145695) and proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the azomethine (-HC=N-) group of the Schiff base. ijmcmed.org This demonstrates the general utility of nitro-substituted aromatic compounds in forming Schiff bases, suggesting that this compound could be chemically modified to incorporate a carbonyl function, thereby enabling its use as a precursor for novel Schiff base ligands.
Diazotization Reactions for Azo Dye Synthesis
The transformation of the nitro group in this compound to an amino group is a precursor to forming diazonium salts. These salts are pivotal in the synthesis of azo dyes, which constitute a large and commercially important class of colored compounds. nih.gov The general process involves the reduction of the nitro group to a primary aromatic amine, followed by diazotization and subsequent coupling with a suitable coupling component. nih.govresearchgate.net
The synthesis of azo dyes is a well-established process that typically involves two main steps: diazotization and coupling. nih.govyoutube.com First, a primary aromatic amine is converted into a diazonium salt. researchgate.netyoutube.com This is commonly achieved by reacting the amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. youtube.comunb.ca The resulting diazonium salt is generally unstable and is used immediately in the next step. cuhk.edu.hk
The second step is the coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. nih.govyoutube.com Common coupling components include phenols, naphthols, and aromatic amines. researchgate.netcuhk.edu.hk For instance, the coupling of a diazonium salt with phenol (B47542) in a basic medium can produce an orange dye, while coupling with aniline (B41778) in an acidic medium can yield a yellow dye. youtube.com The hydroxyl groups on the benzene ring of this compound make it an activated coupling component.
An example of a related azo dye is 4-(4-Nitrophenylazo)resorcinol, which is synthesized from p-nitroaniline and resorcinol. lookchem.com This dye is used as a pH indicator and for the detection of magnesium. lookchem.com
Table 1: Examples of Azo Dyes and their Synthesis Precursors
| Azo Dye Name | Diazonium Salt Precursor | Coupling Component |
| Methyl Orange | Sulfanilic acid | N,N-dimethylaniline slideshare.net |
| Methyl Red | Anthranilic acid | N,N-dimethylaniline slideshare.net |
| 4-(4-Nitrophenylazo)resorcinol | p-Nitroaniline | Resorcinol lookchem.com |
| Phenol Orange | Aniline | Phenol youtube.com |
| Aniline Yellow | Aniline | Aniline youtube.com |
Catalytic Approaches in this compound Synthesis and Modification
Catalysis plays a crucial role in both the synthesis and subsequent transformations of this compound, offering pathways to more efficient and selective reactions.
Transition Metal Catalysis for Reductive Transformations
The reduction of the nitro group in this compound to an amino group is a key transformation, yielding 4-aminobenzene-1,3-diol, a valuable monomer for high-performance polymers. google.com Transition metal catalysts are highly effective for this purpose, with catalytic hydrogenation being a common method. google.comevitachem.com This process typically involves contacting the nitro compound with hydrogen gas in the presence of a catalyst. google.com
Various transition metals have been explored for the catalytic reduction of nitroarenes. dntb.gov.uanih.gov Noble metals such as palladium (Pd), platinum (Pt), gold (Au), and silver (Ag) have shown significant catalytic activity. nih.govmdpi.com For instance, palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions. thieme-connect.com Bimetallic catalysts, such as those combining gold and platinum, can exhibit synergistic effects, enhancing catalytic performance. dntb.gov.uanih.gov
Metal-organic frameworks (MOFs) have also emerged as promising catalysts for the reduction of nitroaromatics. nih.gov For example, MOFs based on cobalt (Co-BDC) and chromium (Cr-BDC) have demonstrated high efficiency and reusability in the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). nih.gov Other transition metals like copper (Cu) and nickel (Ni) have also been utilized in nanocatalyst forms for similar reductions. mdpi.com
The reduction can also be carried out using reducing agents like stannous chloride in the presence of a strong acid. google.com
Table 2: Transition Metal Catalysts for Nitro Group Reduction
| Catalyst System | Substrate | Product | Key Features |
| Hydrogen gas / Hydrogenation catalyst | Nitro-1,3-benzenediol | Amine-1,3-benzenediol | High purity product for polymer synthesis. google.com |
| Co-BDC MOF | 4-Nitrophenol | 4-Aminophenol | High conversion yield (99.25% in 2 min). nih.gov |
| Cr-BDC MOF | 4-Nitrophenol | 4-Aminophenol | High stability and reusability. nih.gov |
| Au/CAM (Cyanuric acid-based material) | 4-Nitrophenol | 4-Aminophenol | Highly active catalyst in water at room temperature. researchgate.net |
| Fe₂O₃@Pt on Sodium Sesquicarbonate | 4-Nitrophenol | 4-Aminophenol | Stable with remarkable catalytic activity. nih.gov |
| Pd-ZnO-Expanded Graphite | 4-Nitrophenol | 4-Aminophenol | Effective in photoelectrocatalytic degradation. rsc.org |
Organocatalysis in Nitrobenzene-1,3-diol Chemistry
Organocatalysis, the use of small organic molecules as catalysts, presents a complementary approach to metal-based catalysis. While specific applications of organocatalysis directly involving this compound are not extensively documented in the provided context, the principles can be applied to its chemistry. For instance, resorcin chemicalbook.comarenes, which are derived from resorcinol, have shown cooperative catalysis behavior in the coupling of epoxides and CO₂. researchgate.net This suggests that derivatives of this compound could potentially be used to create novel organocatalysts.
Bioinspired catalytic systems, mimicking metalloenzymes, have been developed for aerobic oxidation of amines. nih.gov These systems often involve cooperative catalysis between a metal and an organic cofactor. nih.gov Such principles could be adapted for transformations involving the amino derivative of this compound.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. carloerbareagents.com The synthesis of this compound has been a focus for the application of these principles.
The traditional synthesis involves the nitration of resorcinol using a mixture of concentrated nitric and sulfuric acids. This method, while effective, generates significant acid waste. Greener alternatives have been developed to address this issue.
One such approach is microwave-assisted catalytic synthesis. This method can use oxalic acid and metal nitrates as co-catalysts under solvent-free conditions, significantly reducing reaction times and improving yields. chemrj.org Another green method involves using a supported catalyst, such as a main group element compound on montmorillonite (B579905) KSF, in an organic solvent. google.com This allows for the use of less harsh conditions and can improve the regioselectivity of the nitration.
Furthermore, the development of synthesis methods in aqueous solutions or using greener solvents is a key aspect of green chemistry. carloerbareagents.comresearchgate.net For example, a galvanostatic method for the synthesis of 4-nitrocatechol (B145892) in aqueous solution has been reported, highlighting a move towards more environmentally benign procedures. researchgate.net The use of hydroalcoholic media has also been explored for the synthesis of related benzenediol derivatives. tandfonline.com
Table 3: Comparison of Synthetic Methods for this compound
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Mixed Acid Nitration | Resorcinol, Concentrated HNO₃, Concentrated H₂SO₄ | 0-60°C | Established method | Use of strong acids, byproduct formation |
| Microwave-Assisted Catalysis | Resorcinol, Oxalic Acid, Metal Nitrates | Microwave irradiation (300W), 5-10 min | High yield, short reaction time, solvent-free. chemrj.org | May require specialized equipment |
| Supported Catalyst Nitration | Resorcinol, Nitric Acid, Supported Catalyst (e.g., on Montmorillonite) | Room temperature, 16h | Milder conditions, improved selectivity. google.com | Longer reaction time |
| Green Nitration (Fe-Al-MCM-41) | Resorcinol, Sodium Nitrite, Hydrogen Peroxide | pH 7, 20°C, 80 min | Green chemistry approach. chemicalbook.com | Moderate yield |
Advanced Spectroscopic and Structural Elucidation of 4 Nitrobenzene 1,3 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy of 4-nitrobenzene-1,3-diol reveals distinct signals corresponding to the aromatic protons. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl groups significantly influence the chemical shifts of the protons on the benzene (B151609) ring. The precise chemical shifts can vary depending on the solvent used due to solvent-solute interactions. For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the aromatic protons of related diol compounds exhibit characteristic shifts and coupling patterns that allow for their unambiguous assignment. hmdb.ca The integration of the signals confirms the number of protons in each unique chemical environment.
Table 1: Representative ¹H NMR Data for a Related Diol Compound in DMSO-d6
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.07 | t | 8.0 | Aromatic CH |
| 6.93 | d | 7.9 | Aromatic CH |
| 6.88 | d | 8.0 | Aromatic CH |
Note: This table is illustrative and based on data for a similar compound to demonstrate the type of information obtained from ¹H NMR. rsc.org
¹³C NMR Chemical Shift Analysis and Correlation with Computational Predictions
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups. The carbon atom bearing the nitro group is typically shifted downfield due to the strong deshielding effect of the nitro group. Conversely, the carbons attached to the hydroxyl groups are also significantly affected.
Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict ¹³C NMR chemical shifts. nih.gov These predictions, when compared with experimental data, can help resolve structural ambiguities and confirm assignments. For instance, discrepancies between predicted and experimental shifts for nitro groups might be attributable to solvation effects, highlighting the importance of considering experimental conditions in computational models. The correlation between experimental and computed shifts for a series of related 1,3-diols has been shown to be excellent, providing a high degree of confidence in the structural assignments. nih.gov
Table 2: Representative ¹³C NMR Data for a Related Diol Compound in DMSO
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 151.98 | C-OH |
| 149.07 | C-OH |
| 127.13 | Aromatic CH |
| 117.89 | Aromatic CH |
| 113.97 | Aromatic CH |
| 111.00 | C-NO2 |
Note: This table is illustrative and based on data for a similar compound to demonstrate the type of information obtained from ¹³C NMR. rsc.org
Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, allowing for the identification of adjacent protons in the molecule. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons, helping to trace the proton network on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the known assignments of the attached protons from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for connecting different parts of a molecule and for assigning quaternary carbons (carbons with no attached protons), such as the carbons bearing the hydroxyl and nitro groups in this compound. The observation of correlations between the hydroxyl protons and the adjacent ring carbons, or between the aromatic protons and the carbon bearing the nitro group, would provide definitive structural confirmation. These techniques have been successfully applied to characterize a variety of complex organic molecules. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₆H₅NO₄), HRMS can confirm its molecular formula by measuring the mass of its molecular ion. For example, the molecular ion [M-H]⁻ would have a theoretical m/z of 154.0191, and a high-resolution measurement confirming this value would strongly support the proposed structure.
Fragmentation Pathways and Structural Information
In the mass spectrometer, molecules can be induced to fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and to infer its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) or hydroxyl groups (OH). For instance, the fragmentation of a related compound, 4-nitrocatechol (B145892), shows a characteristic neutral loss of NO. frontiersin.org The analysis of these fragmentation patterns, often aided by comparison with spectral databases, is a cornerstone of structural elucidation by mass spectrometry.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular structure.
The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The presence of hydroxyl (-OH) and nitro (-NO₂) groups, in addition to the benzene ring, gives rise to a unique spectral fingerprint.
Aromatic nitro compounds typically exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group. researchgate.net For aromatic nitro compounds, these are generally observed in the ranges of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net More broadly, the asymmetric and symmetric stretching peaks for nitro groups are found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com A medium intensity scissoring vibration for the nitro group can also be observed between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com
The hydroxyl groups give rise to characteristic O-H stretching vibrations, typically appearing as a broad band in the region of 3500–3300 cm⁻¹. The C-O stretching vibrations are expected in the 1260-1050 cm⁻¹ range. vscht.cz
The aromatic ring itself contributes to the spectrum with =C-H stretching vibrations typically appearing between 3100-3000 cm⁻¹ and C-C stretching vibrations within the ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500–3300 |
| Aromatic Ring | =C-H Stretch | 3100–3000 |
| Nitro (-NO₂) | Asymmetric Stretch | 1570–1485 |
| Aromatic Ring | C-C Stretch | 1600-1585 & 1500-1400 |
| Nitro (-NO₂) | Symmetric Stretch | 1370–1320 |
| Hydroxyl (-OH) | C-O Stretch | 1260–1050 |
| Nitro (-NO₂) | Scissoring | 890–835 |
Data sourced from general characteristics of similar compounds. researchgate.netspectroscopyonline.comvscht.cz
Intermolecular interactions, particularly hydrogen bonding, significantly influence the vibrational spectra of this compound. The presence of both hydroxyl (hydrogen bond donor) and nitro (hydrogen bond acceptor) groups allows for the formation of a network of intermolecular hydrogen bonds in the solid state. researchgate.net These interactions can cause shifts in the vibrational frequencies of the involved groups. For instance, the O-H stretching frequency is often broadened and shifted to lower wavenumbers due to hydrogen bonding.
Studies on related nitrophenol compounds have shown that intermolecular interactions can be analyzed by observing changes in the vibrational frequencies upon changes in phase or solvent. spectroscopyonline.com For example, the differences in the Raman spectra of nitrophenol isomers in the solid and liquid phases highlight the role of intermolecular forces. spectroscopyonline.com In the crystal lattice, these interactions can lead to distortions from planarity, affecting the electronic and vibrational properties of the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
The UV-Vis spectrum of aromatic compounds like this compound is dominated by π → π* transitions associated with the benzene ring. up.ac.za The presence of the nitro and hydroxyl substituents, which act as chromophores and auxochromes respectively, significantly modifies the spectrum compared to unsubstituted benzene.
The nitro group, being an electron-withdrawing group, and the hydroxyl groups, being electron-donating, lead to charge-transfer (CT) character in the electronic transitions. mdpi.comnih.gov This results in a bathochromic (red) shift of the absorption bands to longer wavelengths. up.ac.za For instance, studies on nitrophenols show that the absorption peaks are significantly influenced by the position of the nitro group and the protonation state of the hydroxyl group. mdpi.comnih.gov In disubstituted benzenes, if both groups are electron-withdrawing and are para to each other, a shift in the primary band is expected. up.ac.za
Table 2: Expected Electronic Transitions for Aromatic Nitro Compounds
| Transition Type | Typical Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 200-400 | Aromatic Ring, Nitro Group |
| n → π* | >300 | Nitro Group |
Data based on general principles of UV-Vis spectroscopy for aromatic compounds. up.ac.zaresearchgate.net
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands with a change in the polarity of the solvent. This phenomenon is a valuable tool for probing solute-solvent interactions.
For compounds like this compound, with its polar hydroxyl and nitro groups, the electronic ground and excited states are expected to have different polarities. Consequently, the energy of electronic transitions, and thus the λmax, will be sensitive to the solvent environment. researchgate.net The n → π* transitions are particularly sensitive to the solvent's hydrogen-bonding ability. researchgate.net Studies on similar molecules, like p-nitrophenol, demonstrate this behavior, where the absorption spectrum changes significantly between acidic and basic media, as well as in different solvents. chegg.commdpi.comresearchgate.net This is attributed to the differential solvation of the ground and excited states and potential shifts in the protonation equilibrium of the phenolic groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound (CAS 3163-07-3) was not found in the search results, data for the closely related isomer 4-nitrocatechol (4-Nitrobenzene-1,2-diol, CAS 3316-09-4) is available and provides insight into the likely structural features. pdbj.orgnih.govnih.govsigmaaldrich.com
A study on the crystal structure of CD73 in complex with 4-nitrocatechol has been reported, indicating its use in structural biology. pdbj.org The Crystallography Open Database contains records for structures containing 4-nitrocatechol. nih.govnih.gov The analysis of such structures would reveal key information including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, confirming the molecular geometry.
Intermolecular Interactions: Detailing the hydrogen bonding network and other non-covalent interactions that stabilize the crystal packing.
For substituted nitrobenzene (B124822) derivatives, crystal structure analysis has shown that intermolecular interactions can cause the nitro group to twist out of the plane of the benzene ring. researchgate.net Such structural details are crucial for understanding the relationship between the solid-state structure and the material's physical and chemical properties.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
The generation of a radical anion from a nitroaromatic precursor, such as this compound, introduces an unpaired electron into the molecule. This electron is primarily localized on the nitro group but is also delocalized across the π-system of the benzene ring. researchgate.net The interaction of this unpaired electron with the magnetic moments of nearby nuclei, particularly ¹⁴N of the nitro group and the ¹H of the aromatic ring and hydroxyl groups, results in a characteristic hyperfine structure in the ESR spectrum. oup.comuni-frankfurt.de Analysis of these hyperfine coupling constants (hfccs) provides detailed information about the spin density distribution within the radical, offering insights into its electronic structure. researchgate.netnih.gov
Radical anions of nitroaromatic compounds are typically generated in situ for ESR analysis through methods like electrolytic reduction in aprotic solvents (e.g., dimethylformamide, DME), or through pulse radiolysis or photolysis in aqueous or organic solutions. allenpress.comaip.orgumich.eduaip.org The resulting ESR spectra for nitroaromatic radicals are often complex, showing a primary triplet splitting from the ¹⁴N nucleus (I=1), with each line further split by the various non-equivalent protons on the aromatic ring. oup.com
For the this compound radical anion, one would anticipate a primary ¹⁴N hyperfine splitting constant (aN) typical for nitroaromatic radicals. This value is sensitive to the electronic environment; for instance, studies on various nitrobenzene derivatives show aN values ranging from approximately 9 to 14 Gauss (G). umich.educdnsciencepub.com The presence of two electron-donating hydroxyl groups on the ring would be expected to influence the spin distribution and, consequently, the magnitude of aN.
The proton hyperfine splittings provide a map of the spin delocalization onto the aromatic ring. Based on the structure of this compound, one would expect distinct coupling constants for the protons at positions 2, 5, and 6. In related nitrophenol anions, the proton splittings vary significantly depending on their position relative to the nitro and hydroxyl groups. oup.com For example, in the p-nitrophenol radical anion, the ortho and meta proton coupling constants are distinct. oup.com In some cases, such as with o-nitrophenol, hyperfine coupling from the hydroxyl proton is also observed, which can be confirmed by deuterium (B1214612) substitution. oup.comcdnsciencepub.com This suggests that for the this compound radical, coupling from the hydroxyl protons might also be resolved under certain experimental conditions, potentially influenced by solvent and intramolecular hydrogen bonding. oup.com
The table below presents ESR hyperfine coupling constants for radical anions of related nitrophenol compounds, which serve as a basis for predicting the spectral characteristics of the this compound radical anion. oup.com The assignment of these constants is often supported by molecular orbital calculations. oup.com
Table 1: Hyperfine Coupling Constants (in Gauss) for Nitrophenol Radical Anions
| Compound | aN | aH (ortho) | aH (meta) | aH (para) | aH (hydroxyl) |
|---|---|---|---|---|---|
| p-Nitrophenol | 9.70 | 3.32 (2H) | 1.09 (2H) | - | Not Observed |
| m-Nitrophenol | 11.2 | 4.50, 2.90 | 1.05 | 4.50 | Not Observed |
| o-Nitrophenol | 12.21 | 3.25 | 0.95, 3.25 | 3.25 | 0.50 |
Data sourced from studies on electrolytically generated radical anions. The assignment for some proton positions may be interchangeable. oup.com
Furthermore, environmental factors such as the solvent and the presence of counter-ions can significantly affect the ESR spectra of nitroaromatic radical anions. aip.orgrsc.org In ion-pairing situations, the motion of a cation between the oxygen atoms of the nitro group can lead to line-broadening effects, which are dependent on temperature and the nature of the cation (e.g., Li⁺, Na⁺, K⁺). aip.orgumich.edu For a dihydroxy-substituted compound like this compound, solvent-induced effects, such as hydrogen bonding with the hydroxyl groups, could also modulate the spin distribution and the resulting hyperfine interactions. rsc.org
Theoretical and Computational Chemistry of 4 Nitrobenzene 1,3 Diol
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential tools for studying the conformational behavior and intermolecular interactions of molecules over time.
The presence of rotatable bonds, such as those associated with the hydroxyl and nitro groups, suggests that 4-Nitrobenzene-1,3-diol can exist in different conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This can be achieved through systematic or stochastic searches of the potential energy surface.
For this compound, key conformational features would include the orientation of the hydroxyl groups relative to the nitro group and the aromatic ring. Intramolecular hydrogen bonding between a hydroxyl group and the nitro group could play a significant role in stabilizing certain conformations. While specific conformational analysis studies for this molecule are not available, studies on related diols highlight the importance of intramolecular hydrogen bonding in determining conformational preferences. nih.gov
The functional groups in this compound, namely the hydroxyl and nitro groups, are capable of forming strong intermolecular interactions, particularly hydrogen bonds. These interactions are expected to play a crucial role in the crystal packing and any potential self-assembly in solution.
The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This can lead to the formation of complex hydrogen-bonding networks, resulting in the self-assembly of molecules into larger aggregates. Studies on nitrophenol clusters have shown the importance of O-H···O hydrogen bonding in their structure. acs.org Additionally, π-π stacking interactions between the aromatic rings could further stabilize the assembled structures.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra.
For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be performed. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov The predicted absorption maxima can help in understanding the electronic transitions within the molecule.
Similarly, DFT and ab initio methods can be used to calculate NMR chemical shifts and vibrational frequencies (IR and Raman). The calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental NMR spectra. stackexchange.com The prediction of vibrational spectra is crucial for understanding the molecular vibrations and for the interpretation of experimental IR and Raman data. researchgate.net
The following table illustrates the type of predicted spectroscopic data that could be generated for this compound.
| Spectroscopic Parameter | Predicted Value |
| UV-Vis | |
| λmax (nm) | - |
| Oscillator Strength | - |
| ¹H NMR | |
| δ (ppm) for aromatic protons | - |
| δ (ppm) for hydroxyl protons | - |
| ¹³C NMR | |
| δ (ppm) for aromatic carbons | - |
| IR Frequencies (cm⁻¹) | |
| ν(O-H) | - |
| ν(N-O) | - |
| ν(C-N) | - |
| Specific predicted spectroscopic data for this compound was not found in the search results. This table is for illustrative purposes. |
Computational NMR Chemical Shift Prediction and Validation
Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules, including this compound. The accurate prediction of ¹H and ¹³C NMR spectra can aid in structure elucidation, conformational analysis, and the assignment of experimental signals.
The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP or PBE0. researchgate.netnih.gov The process typically involves several steps:
Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Geometry Optimization: Optimizing the geometry of each conformer, usually at a DFT level of theory (e.g., B3LYP/6-31G(d)). github.io
NMR Calculation: Performing GIAO-NMR calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p) or cc-pVTZ) to obtain the isotropic shielding values (σ). nih.gov
Chemical Shift Calculation: Converting the calculated shielding values to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample
Solvent effects are crucial for accurate predictions and are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net For 1,3-diols, computational studies have shown that computed ¹H NMR shifts for CH protons correlate well with experimental values, although they may be systematically high. nih.gov
Validation of the predicted shifts is achieved by comparing them with experimentally recorded NMR data. The Mean Absolute Error (MAE) between the calculated and experimental shifts is a common metric for assessing the accuracy of the computational protocol. github.io For complex molecules, this comparison can help confirm a proposed structure or assign the relative configuration of stereoisomers. nrel.govacs.org Machine learning models trained on large datasets of experimental and calculated shifts are also emerging as powerful tools for rapid and accurate NMR prediction. nrel.govnih.gov
Simulated Vibrational and Electronic Spectra
Vibrational Spectra: Theoretical vibrational spectra (Infrared and Raman) of this compound can be simulated using quantum chemical calculations, primarily DFT. These simulations provide valuable insights into the molecule's vibrational modes and aid in the interpretation of experimental spectra. The calculation of anharmonic frequencies, often using second-order perturbation theory (PT2), yields better agreement with experimental fundamental bands, overtones, and combination bands than harmonic frequency calculations alone. researchgate.net
For nitroaromatic compounds, characteristic vibrational frequencies include:
NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. researchgate.netresearchgate.net
C-N Stretching: The stretching vibration of the C-NO₂ bond is expected around 1100 cm⁻¹. researchgate.net
O-H Stretching: The hydroxyl groups will exhibit stretching vibrations, typically in the range of 3200-3600 cm⁻¹, with the exact position depending on the extent of intra- and intermolecular hydrogen bonding.
Aromatic Ring Vibrations: C-H stretching modes appear above 3000 cm⁻¹, while ring stretching and bending vibrations occur at lower wavenumbers. researchgate.net
The potential energy distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific atomic and group motions within the molecule. researchgate.net
Electronic Spectra: The electronic absorption spectrum (UV-Vis) of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths of electronic transitions. The gas-phase absorption spectrum of the parent compound, nitrobenzene (B124822), shows two strong bands around 240 nm and 193 nm, and weaker bands at higher wavelengths. nih.gov
For this compound, the presence of two electron-donating hydroxyl groups and one electron-withdrawing nitro group on the benzene (B151609) ring leads to significant intramolecular charge-transfer (CT) character in its electronic transitions. mdpi.com The electronic structure and transitions are influenced by the relative positions of these substituents. The lowest unoccupied molecular orbital (LUMO) tends to be localized on the nitro group, while the highest occupied molecular orbital (HOMO) is more localized on the phenolate moiety. mdpi.com TD-DFT calculations, often performed with a continuum solvation model to account for solvent effects, can predict the energies of these CT bands, which are responsible for the molecule's absorption in the UV and visible regions. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity. researchgate.net For nitroaromatic compounds, these models are crucial for predicting their potential environmental and biological effects without extensive experimental testing. nih.govresearchgate.net
QSAR models are mathematical equations that relate one or more molecular descriptors to an activity. researchgate.net The development of a QSAR model involves calculating various descriptors that quantify the physicochemical properties of the molecules and then using statistical methods, like Multiple Linear Regression (MLR), to build a predictive model. researchgate.net For nitroaromatic compounds, descriptors related to hydrophobicity, electronic properties, and steric factors have proven to be highly relevant. nih.gov
Electronic Descriptors (e.g., TPSA, LogP)
Electronic descriptors quantify the electronic aspects of a molecule, which are fundamental to its reactivity and interactions with biological systems.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the calculated TPSA is 86.28 Ų. ambeed.com
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's hydrophobicity. It plays a critical role in QSAR models for toxicity, as it governs the partitioning of a chemical into biological membranes. nih.govresearchgate.net The experimental LogP value for this compound is 1.05. stenutz.eu
Other important electronic descriptors used in QSAR modeling of nitroaromatic compounds include:
Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This descriptor relates to the electrophilicity of a molecule and its ability to accept electrons. It is frequently identified as a key factor in the toxicity of nitroaromatics. nih.govresearchgate.net
Electrophilicity Index (ω): This global reactivity descriptor measures the energy stabilization when a system acquires an additional electronic charge from the environment. It has been successfully used to model the toxicity of nitrobenzene derivatives. nih.govresearchgate.net
Dipole Moment: This descriptor can account for polar interactions and has been shown to be relevant in predicting the toxicity of various compounds. researchgate.netnih.gov The dipole moment of this compound is 4.27 D. stenutz.eu
| Descriptor | Value | Source |
| TPSA | 86.28 Ų | ambeed.com |
| LogP | 1.05 | stenutz.eu |
| Dipole Moment | 4.27 D | stenutz.eu |
Steric and Hydrophobic Parameters for Predictive Modeling
Along with electronic properties, the size, shape, and hydrophobicity of a molecule are critical determinants of its biological activity. These features are quantified by steric and hydrophobic parameters in QSAR models.
Hydrophobic Parameters: Hydrophobicity is a dominant factor influencing the toxicity of many organic compounds, including nitroaromatics. nih.gov It governs the transport of the chemical to the site of action and its binding to biological macromolecules.
LogKow (or LogP): As mentioned previously, the octanol-water partition coefficient is the most widely used descriptor for hydrophobicity. nih.gov QSAR studies consistently show a strong correlation between LogP and the toxicity of nitroaromatic compounds. nih.govresearchgate.net
Steric Parameters: Steric parameters describe the three-dimensional size and shape of a molecule, which can influence its ability to fit into an enzyme's active site or a receptor's binding pocket. Steric hindrance can significantly affect reactivity and biological activity. researchgate.net
Molar Refractivity (MR): This parameter is related to the volume of a molecule and its polarizability. It can model both steric bulk and dispersion forces in ligand-receptor interactions.
Molecular Connectivity Indices (e.g., ¹χᵥ): These are topology-based indices that describe the degree of branching and complexity of the molecular structure. The first-order valence molecular connectivity index has been used in QSAR models for the toxicity of nitroaromatic compounds. nih.gov
Molecular Shape Indices (e.g., Kα): These descriptors quantify different aspects of a molecule's shape. nih.gov
In QSAR models for nitroaromatic compounds, a combination of electronic, hydrophobic, and steric descriptors often yields the most robust and predictive models. researchgate.netnih.gov For example, a successful QSAR model for the toxicity of nitrobenzenes might include LogP (hydrophobicity), E_LUMO (electronic), and a shape index (steric) to account for the different facets of the molecule's interaction with a biological system. nih.govresearchgate.net
Mechanistic Investigations of 4 Nitrobenzene 1,3 Diol Reactions
Reaction Kinetics and Thermodynamics of 4-Nitrobenzene-1,3-diol Transformations
The kinetics of reactions involving this compound are significantly influenced by the electronic properties of its substituents. The electron-withdrawing nitro group enhances the acidity of the hydroxyl groups, making them more susceptible to deprotonation. This increased acidity, with a pKa of approximately 7.5, is a key factor in its reactivity, especially in base-catalyzed reactions. In contrast, analogues without the nitro group, such as 5-pentadecylbenzene-1,3-diol, exhibit a higher pKa around 9.2.
Thermodynamic studies of related nitroaromatic compounds, such as nitrobenzene (B124822), provide a framework for understanding the energetics of this compound transformations. The high polarity of nitro compounds, as indicated by their large dipole moments, plays a crucial role in their interaction with other molecules and solvents. For instance, the dipole moment of nitrobenzene is approximately 4.0 D. arxiv.org This polarity affects the solvation thermodynamics and can influence reaction rates and equilibria.
The thermodynamics of adsorption processes involving diols have also been investigated. For example, studies on the adsorption of 1,3-propanediol (B51772) onto various resins have utilized models like the Langmuir and Freundlich isotherms to describe the equilibrium between the diol in solution and on the resin surface. rsc.org These models help in quantifying the maximum adsorption capacity and the affinity of the diol for the adsorbent material. rsc.org While not directly on this compound, this research provides a basis for understanding how diol structures interact with surfaces, a process governed by thermodynamic principles. rsc.org
Elucidation of Reaction Intermediates in Multi-step Processes
The reactions of this compound and related nitroaromatic compounds often proceed through multiple steps involving various reactive intermediates. A common transformation for nitroarenes is the reduction of the nitro group. rsc.org This process can lead to the formation of several intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives. rsc.orgresearchgate.net For instance, the electrochemical reduction of nitrobenzene is known to proceed via a one-electron transfer to form a nitro radical anion (ArNO₂⁻). sci-int.com Further reduction can lead to phenylhydroxylamine. researchgate.net
In multi-step syntheses involving nitroarenes, intermediates are often isolated and characterized to understand the reaction pathway. For example, in the synthesis of non-ionic contrast agents starting from 5-nitro-isophthalic acid dimethyl ester, a multi-step process involves the initial amidation, followed by the reduction of the nitro group to an aromatic amine, which is then iodinated. google.com Each of these steps generates a distinct intermediate that can be characterized. google.com
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate reaction mechanisms and the stability of intermediates. For example, DFT calculations on the cis-dihydroxylation of nitrobenzene catalyzed by nitrobenzene dioxygenase explored the energetics of various proposed intermediates, including radical species. acs.org These theoretical approaches are crucial for understanding reaction pathways that are difficult to probe experimentally. acs.org
Role of Substituents in Directing Regioselectivity and Reactivity
In electrophilic aromatic substitution reactions, the powerful activating effect of the hydroxyl groups generally overrides the deactivating effect of the nitro group, directing incoming electrophiles to the positions ortho and para to the hydroxyls. Specifically, in this compound, the position between the two hydroxyl groups (position 2) and the position ortho to the C-3 hydroxyl group (position 6) are activated.
The electron-withdrawing nature of the nitro group is a dominant factor in nucleophilic aromatic substitution (SɴAr) reactions, activating the ring towards attack by nucleophiles. rsc.org This group makes the ortho and para positions more electrophilic and susceptible to substitution. rsc.org
The position of the nitro group relative to other substituents significantly impacts reactivity. For instance, in 5-methyl-2-nitrobenzene-1,3-diol, the nitro group at position 2 strongly activates the ring for electrophilic substitution at position 4. In contrast, its isomer, 5-methyl-4-nitrosobenzene-1,3-diol, shows different reactivity patterns due to the different electronic and steric environment. The steric hindrance caused by substituents can also play a significant role in determining the regioselectivity of a reaction. nih.gov
Electrochemical Studies on Redox Behavior (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of this compound and related nitrophenolic compounds. ijcce.ac.ir The reduction of the nitro group and the oxidation of the hydroxyl groups can be observed and characterized using CV.
Studies on various nitrophenols have shown that the redox potentials are influenced by factors such as the pH of the medium, the electrode material, and the position of the substituents. ijcce.ac.ir For instance, the electrochemical oxidation of m-nitrophenol has been studied on different electrodes (glassy carbon, Pt, PbO₂, SnO₂, and graphite) in acidic, neutral, and alkaline media. ijcce.ac.ir The results indicated that both the electrode material and the pH have a significant influence on the oxidation process, with the oxidation being irreversible under most conditions. ijcce.ac.ir
The electrochemical reduction of nitroarenes is a well-studied process. nih.gov Typically, the nitro group undergoes a multi-electron reduction. For example, the cyclic voltammetry of o-nitrophenol in an acidic buffer shows an irreversible cathodic peak corresponding to a four-electron, four-proton reduction to form a hydroxylamine (B1172632) derivative. mdpi.com In some cases, a further two-electron reduction can lead to the corresponding aniline (B41778). researchgate.net
The presence of the hydroxyl groups in this compound would be expected to influence its redox behavior compared to simple nitrobenzene. The hydroxyl groups can be oxidized, and their deprotonation state, which is pH-dependent, will affect the electron density on the aromatic ring and, consequently, the reduction potential of the nitro group.
Interactive Table: Electrochemical Data for Related Nitrophenols Please note that the following data is for related compounds and serves to illustrate the typical electrochemical behavior.
Advanced Applications of 4 Nitrobenzene 1,3 Diol in Materials Science
Polymer Chemistry and Monomer Synthesis
The presence of reactive hydroxyl groups and a modifiable nitro group on the 4-nitrobenzene-1,3-diol molecule allows for its use as a monomer or a precursor to monomers in the synthesis of high-performance and specialty polymers.
Incorporation into Polybenzoxazoles for High-Performance Materials
This compound serves as a critical intermediate in the synthesis of monomers for polybenzoxazole (PBO) polymers. PBOs are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for aerospace and electronics applications. researchgate.net
The synthesis pathway involves the reduction of the nitro group of this compound to an amine, yielding 4-amino-1,3-benzenediol. google.com This resulting aminobenzenediol is a key monomer that, when subjected to polycondensation with dicarboxylic acids or their derivatives, forms the polybenzoxazole backbone. researchgate.netgoogle.com For instance, high-purity 4,6-diamino-1,3-benzenediol, which is particularly useful for preparing high molecular weight PBOs, can be produced from the nitration of a protected 1,3-benzenediol, followed by hydrolysis and reduction. google.comjustia.com This multi-step process underscores the role of the nitrated intermediate in achieving the final high-purity monomer required for high-performance polymers. justia.com
Table 1: Synthesis Pathway from this compound to Polybenzoxazole (PBO) Monomer
| Step | Reactant | Process | Product | Application of Product |
|---|---|---|---|---|
| 1 | This compound | Reduction | 4-Amino-1,3-benzenediol | Monomer for PBO synthesis |
Synthesis of Other Specialty Polymers
The versatility of this compound extends to the synthesis of other specialty polymers where its incorporation can enhance material properties. It can be used in polymer modification to improve thermal stability and mechanical properties. For example, it can be used to create novolac-type resin precursors through condensation reactions with formaldehyde. In these resins, the nitro group is noted to enhance the thermal stability of the final product.
Furthermore, the diol functionality allows for its use in the synthesis of polyesters through polycondensation reactions with various diacids. mdpi.comrsc.org While not a direct application, the reduction of the nitro group to an amine would yield an aminophenol, a valuable monomer for producing other classes of polymers such as polyimides and polyamides, which are also recognized for their high performance. acs.orgresearchgate.net
Dye and Pigment Chemistry
The aromatic structure and the influence of its substituent groups make this compound and its derivatives valuable in the field of dye and pigment chemistry.
Development of Azo Dyes through Diazotization Reactions
This compound is a useful intermediate in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are the largest group of synthetic colorants. ekb.eg In the typical synthesis of an azo dye, an aromatic amine is diazotized, and the resulting diazonium salt is reacted with a coupling component, which is often a phenol (B47542) or an aromatic amine. ekb.egresearchgate.net
This compound, being a phenol derivative (specifically a dihydroxybenzene), can act as a coupling agent. Its electron-rich ring, activated by the hydroxyl groups, facilitates the azo coupling reaction. The resulting azo compounds often exhibit vivid colors. A well-known example of a related structure is Azo violet, whose IUPAC name is 4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol. wikipedia.org This dye is synthesized by the diazotization of p-nitroaniline and subsequent coupling with resorcinol (B1680541) (benzene-1,3-diol). wikipedia.org This highlights how the core structure of benzene-1,3-diol is fundamental to creating colored compounds when coupled with a diazotized nitroaniline.
Table 2: Role of this compound in Azo Dye Synthesis
| Reaction Component 1 | Reaction Component 2 | Reaction Type | Product Class |
|---|
Chromogenic Applications in Sensing Technologies
Derivatives based on the this compound structure have potential applications in chromogenic sensing technologies. Chromogenic sensors are compounds that change color in the presence of a specific analyte. The structural features of this compound can be exploited to design molecules with selective sensing capabilities.
For instance, azo dyes derived from related structures are known to function as pH indicators, changing color in response to changes in acidity. Azo violet, for example, is yellow below pH 11 and violet above pH 13. wikipedia.org More complex sensors have been designed using nitrobenzene-azo structures. A chromogenic azo-azomethine sensor was synthesized from 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene for anion recognition. researchgate.net This demonstrates that the nitro-substituted azo-phenol moiety can be a core component of a larger sensor molecule designed to detect specific ions or molecules through a colorimetric response. researchgate.net The development of such sensors is an active area of research, with potential applications in environmental monitoring and chemical analysis. acs.org
Advanced Functional Materials
Beyond polymers and dyes, this compound serves as a building block for other advanced functional materials. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, making it a candidate for materials used in electronics and optics.
The incorporation of this compound into various material matrices can lead to enhanced properties. As mentioned, its use in resins can improve thermal stability. The polybenzoxazoles derived from its amino-precursor are themselves advanced functional materials with high thermal and oxidative stability, used in applications demanding superior material performance. researchgate.net Research into functionalized polymers and other complex organic molecules continues to explore how precursors like this compound can be used to create materials with tailored properties for specific, high-tech applications.
Precursors for Optoelectronic Materials
The quest for novel materials with significant optical and electronic properties is a driving force in materials science. This compound and its isomers, such as 2-nitroresorcinol (B108372), serve as important building blocks in this field, particularly in the development of liquid crystals and polymers with nonlinear optical (NLO) properties.
Derivatives of nitroresorcinol have been identified as components of banana-shaped liquid crystals. researchgate.net These types of liquid crystals are of significant interest in optoelectronics due to their unique switching behaviors and potential for use in advanced display technologies. The specific molecular geometry and polarity imparted by the nitro- and diol-functionalized benzene (B151609) core are crucial for the formation of these mesophases. researchgate.net
Furthermore, the broader family of resorcinol-based compounds is utilized in the synthesis of advanced polymers. For instance, resorcinol derivatives are precursors to high-strength, liquid crystalline materials like poly[p-phenylenebenzobisoxazole] (PBO), a fiber known for its exceptional thermal stability and mechanical strength. ethernet.edu.etgoogleapis.com The synthesis of related high-performance polymers often involves nitrated intermediates, highlighting the role of compounds like this compound in creating robust materials suitable for demanding electronic and optical applications. googleapis.com While direct polymerization of this compound is not commonly cited, its derivatives are key for introducing specific functionalities into polymer backbones, thereby influencing their optoelectronic characteristics.
Research into organic and polymeric materials with nonlinear optical properties has also drawn attention to molecules with strong electron donor and acceptor groups. The structure of this compound, with its electron-donating hydroxyl groups and electron-withdrawing nitro group, provides a fundamental framework for designing molecules with large third-order nonlinear optical activity, which is essential for applications in optical computing and telecommunications. nii.ac.jpgoogle.com
Development of Sensors and Probes
The detection of nitroaromatic compounds is of significant environmental and security concern, as they are common components in explosives and industrial pollutants. This has spurred the development of sensitive and selective chemical sensors, a field where this compound and related structures play a role, both as target analytes and as components of sensing systems.
Electrochemical sensors are a prominent tool for the detection of nitroaromatics. Often, these sensors are based on modified electrodes that enhance the electrochemical reduction of the nitro group, leading to a measurable signal. For example, glassy carbon electrodes modified with materials like alumina (B75360) or nickel oxide nanoparticles have been developed for the sensitive detection of nitrobenzene (B124822) and 4-nitrophenol (B140041). nih.govresearchgate.net While these examples focus on detecting related compounds, the principles are directly applicable to the detection of this compound. The electrochemical behavior of these compounds is similar, relying on the reduction of the nitro group on the electrode surface.
| Electrode Material | Analyte | Detection Limit (μM) | Linear Range (μM) | Technique |
|---|---|---|---|---|
| Alumina-polished Glassy Carbon Electrode | Nitrobenzene | 0.15 | 0.5 - 145.5 | Differential Pulse Voltammetry |
| Nickel Oxide Nanoparticles/Screen-Printed Carbon Electrode | 4-Nitrophenol | 0.000519 | 0.001 - 0.01 | Differential Pulse Voltammetry |
| Graphene-based sensor | Nitrobenzene | N/A | N/A | Resistance Change |
| Poly(thionine)/Graphite Pencil Electrode | 3-Nitrophenol & 4-Nitrophenol | N/A | N/A | Cyclic Voltammetry |
Environmental Fate and Bioremediation Research of Nitrobenzene Derivatives
Environmental Occurrence and Distribution Studies
4-Nitrobenzene-1,3-diol, commonly known as 4-nitrocatechol (B145892) (4-NC), is a nitroaromatic compound that has been identified in various environmental compartments. Its presence is often linked to both direct industrial sources and as a transformation product of other pollutants.
Research has established 4-nitrocatechol as a significant tracer for biomass burning events and the atmospheric aging of aerosols. researchgate.net It is formed through the gas-phase oxidation of catechol, a compound emitted from biomass combustion, by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals in the presence of nitrogen oxides (NOx). researchgate.net Studies simulating daytime and nighttime atmospheric chemistry have demonstrated that these reactions lead to the formation of secondary organic aerosols (SOA) with high mass yields, with 4-nitrocatechol being a dominant product. researchgate.net Molar yields of 4-nitrocatechol from catechol were found to be 0.30 in the presence of OH radicals and as high as 0.91 with NO₃ radicals. researchgate.net
Furthermore, the formation of 4-nitrocatechol can be enhanced at the air-water interface of atmospheric particles, such as cloud or fog droplets. nih.gov The reaction of catechol with ozone (O₃) and nitrogen dioxide (NO₂) on the surface of aqueous microdroplets has been shown to efficiently produce 4-nitrocatechol, justifying its role as a ubiquitous tracer for biomass burning SOA. nih.gov Field studies have consistently observed 4-nitrocatechol in the particle phase of atmospheric aerosols, which is consistent with its semi-volatile nature. researchgate.net
While its atmospheric presence is well-documented, its occurrence in soil and water is primarily as a metabolic intermediate from the microbial degradation of other pollutants, most notably p-nitrophenol (PNP). mdpi.comresearchgate.net PNP is a priority pollutant used in the manufacturing of pesticides, dyes, and pharmaceuticals. nih.govd-nb.info Consequently, 4-nitrocatechol can be found in environments contaminated with these substances, such as industrial effluents and agricultural soils. mdpi.comnih.gov For instance, the degradation of the organophosphate insecticide methyl parathion (B1678463) can lead to the formation of p-nitrophenol, which is then microbially transformed into 4-nitrocatechol. mdpi.com A hybrid material has been developed for the selective detection and adsorption of 4-nitrocatechol in environmental samples, indicating the need for monitoring this specific contaminant. rsc.org
The following table summarizes findings on the detection and formation of this compound in environmental contexts.
| Environmental Matrix | Source/Formation Pathway | Detection Context | Reference(s) |
| Atmosphere (Aerosols) | Gas-phase oxidation of catechol by OH/NO₃ radicals | Secondary Organic Aerosol (SOA) tracer for biomass burning | researchgate.net |
| Atmosphere (Aqueous Phase) | Reaction of catechol with O₃ and NO₂ on microdroplet surfaces | Nighttime chemistry simulation, ubiquitous biomass burning tracer | nih.gov |
| Soil and Water | Microbial degradation of p-nitrophenol (PNP) | Intermediate in the biodegradation of a priority pollutant | mdpi.comresearchgate.netnih.govd-nb.info |
| Industrial Wastewater | Effluents from dye, pesticide, and pharmaceutical manufacturing | Implied presence due to PNP contamination | mdpi.comd-nb.info |
Biodegradation Pathways and Microbial Metabolism
The biodegradation of this compound is a critical process in its environmental detoxification. Microorganisms have evolved diverse metabolic pathways to utilize this compound as a source of carbon, nitrogen, and energy under both aerobic and anaerobic conditions.
Aerobic Degradation Mechanisms
Under aerobic conditions, the microbial degradation of this compound typically proceeds through an oxidative pathway involving the removal of the nitro group and subsequent cleavage of the aromatic ring. Several bacterial species have been identified that can mineralize this compound.
A common route for aerobic degradation is the "hydroxyquinol pathway". frontiersin.org In this pathway, 4-nitrocatechol is first converted to 1,2,4-benzenetriol (B23740) (BT) with the concomitant release of the nitro group as nitrite (B80452) (NO₂⁻). mdpi.comresearchgate.netasm.org This initial step is a critical detoxification reaction. The 1,2,4-benzenetriol intermediate is then susceptible to ring cleavage by dioxygenase enzymes. oup.com
Several bacterial strains have been shown to degrade 4-nitrocatechol via this mechanism:
Burkholderia sp. strain SJ98: This Gram-negative bacterium degrades p-nitrophenol via the formation of 4-nitrocatechol, 1,2,4-benzenetriol, and maleylacetate (B1240894). researchgate.net
Ochrobactrum sp. B2: Isolated from soil, this bacterium can utilize 4-nitrocatechol as a sole carbon and energy source, degrading it via 1,2,4-benzenetriol and hydroquinone (B1673460). mdpi.com
Arthrobacter sp.: Several Arthrobacter species are known to degrade p-nitrophenol through a 4-nitrocatechol intermediate, which is then converted to 1,2,4-benzenetriol. mdpi.com
Bacillus sphaericus JS905: This strain, isolated from agricultural soil, hydroxylates p-nitrophenol to 4-nitrocatechol, which is then oxidized to 1,2,4-trihydroxybenzene (THB) with the removal of the nitro group. nih.gov
The following table outlines the key intermediates in the aerobic degradation of this compound by various microorganisms.
| Microorganism | Key Intermediates | Pathway | Reference(s) |
| Burkholderia sp. SJ98 | 1,2,4-Benzenetriol, Maleylacetate | Hydroxyquinol Pathway | researchgate.net |
| Ochrobactrum sp. B2 | 1,2,4-Benzenetriol, Hydroquinone | Hydroxyquinol Pathway | mdpi.com |
| Arthrobacter protophormiae | 1,2,4-Benzenetriol | Hydroxyquinol Pathway | mdpi.com |
| Bacillus sphaericus JS905 | 1,2,4-Trihydroxybenzene | Hydroxyquinol Pathway | nih.gov |
| Pseudomonas sp. 1-7 | 1,2,4-Benzenetriol, Maleylacetate | Hydroxyquinol Pathway | mdpi.com |
Anaerobic Transformation Processes
Under anaerobic conditions, the primary transformation of nitroaromatic compounds like this compound involves the reduction of the nitro group. This reductive pathway is generally faster than aerobic oxidation for compounds with multiple nitro groups and is a critical first step in their detoxification.
In the absence of oxygen, microorganisms utilize the nitro group as an electron acceptor. This process typically leads to the formation of corresponding aromatic amines. For this compound, this would result in the formation of 4-aminobenzene-1,3-diol. These amino-derivatives are generally less toxic and more amenable to further degradation than their nitro-counterparts. itgo.com
Studies on anaerobic bioreactors treating p-nitrophenol (PNP) have shown that PNP is often reduced to p-aminophenol (PAP). mdpi.com Since 4-nitrocatechol is a known intermediate of aerobic PNP degradation, it is plausible that under anaerobic conditions, any 4-nitrocatechol formed would also undergo nitro-group reduction. Research using upflow anaerobic sludge blanket (UASB) reactors for treating nitrophenol-containing wastewater demonstrated that the nitro groups are readily transformed into amino groups. itgo.com This transformation significantly detoxifies the wastewater, as aromatic amines are reported to be up to 500 times less toxic than the parent nitroaromatic compounds. itgo.com
While the complete mineralization of this compound under strictly anaerobic conditions is less commonly reported than aerobic degradation, the initial reductive step is a key feature of its anaerobic fate. Often, a sequential anaerobic-aerobic treatment is employed, where the initial anaerobic stage reduces the toxicity, and a subsequent aerobic stage achieves complete mineralization of the resulting aminophenols. researchgate.net
Enzyme-Mediated Degradation Pathways
The biodegradation of this compound is facilitated by specific enzymes produced by microorganisms. These enzymes catalyze the key steps in the degradation pathways.
In aerobic degradation , the initial and most crucial reactions are catalyzed by monooxygenase and dioxygenase enzymes.
Monooxygenases: These enzymes are responsible for the initial hydroxylation of p-nitrophenol to form 4-nitrocatechol in many bacteria. nih.gov For example, in Bacillus sphaericus JS905, a two-component monooxygenase catalyzes both the hydroxylation of p-nitrophenol to 4-nitrocatechol and the subsequent oxidative removal of the nitrite group from 4-nitrocatechol to form 1,2,4-trihydroxybenzene. nih.gov
Dioxygenases: Following the formation of 1,2,4-benzenetriol, ring cleavage is typically carried out by dioxygenases. oup.com For instance, in Burkholderia sp. SJ98, benzenetriol dioxygenase, belonging to the intradiol dioxygenase superfamily, is a key enzyme in the lower part of the degradation pathway. oup.com This is followed by the action of maleylacetate reductase, which further processes the ring-fission product. oup.com
In anaerobic transformation , the key enzymes are nitroreductases . These enzymes catalyze the reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. This reduction is often a non-specific reaction and is crucial for the detoxification of nitroaromatic compounds. itgo.com The presence of nitrite reductase activity in denitrifying conditions has been suggested to contribute to the reduction of the nitro group on compounds like TNT, a process that could be analogous for 4-nitrocatechol. itgo.com
Photodegradation Mechanisms under Environmental Conditions
Photodegradation is another important process that contributes to the environmental fate of this compound, particularly in the atmosphere and sunlit surface waters. This process involves the breakdown of the compound upon absorption of light energy.
Studies on the photolysis of 4-nitrocatechol have shown that its degradation rate and products are highly dependent on the surrounding chemical environment. For instance, the quantum yield of 4-nitrocatechol photolysis was found to be significantly lower in a viscous, glassy matrix (simulating organic aerosols) compared to a liquid organic solvent like isopropanol (B130326). nih.gov This suggests that the physical state of the medium can influence its atmospheric lifetime.
The photolysis rates are also much lower in water compared to organic matrices, indicating that 4-nitrocatechol would photolyze more efficiently in organic aerosol particles than in cloud or fog droplets. nih.gov The estimated photolytic lifetimes for 4-nitrocatechol in organic solvents like octanol (B41247) and in a glassy aerosol surrogate were calculated to be 16 and 24 days, respectively, based on atmospheric conditions in Los Angeles.
The products of photodegradation also vary with the medium. In an isopropanol solution, the main products result from the oxidation of 4-nitrocatechol. nih.gov In contrast, in a solid matrix mimicking an organic aerosol, photoreduction and dimerization products were observed. nih.gov This highlights that the ultimate photochemical fate of 4-nitrocatechol in the environment depends on whether it is present in a liquid or a semi-solid/solid phase particle.
Bioremediation Technologies Utilizing Nitrobenzene-Degrading Microorganisms
Bioremediation offers a promising and cost-effective approach for the cleanup of sites contaminated with nitroaromatic compounds, including those where this compound is present. These technologies harness the metabolic capabilities of microorganisms to degrade these pollutants into less harmful substances.
In-situ Bioremediation: This approach involves treating the contaminated soil or groundwater in place.
Bioaugmentation: This strategy involves the introduction of specific, highly efficient pollutant-degrading microbial strains or consortia into the contaminated site. For example, soil microcosm studies have demonstrated the effectiveness of introducing Arthrobacter protophormiae RKJ100 to degrade p-nitrophenol in soil, a process in which 4-nitrocatechol is a key intermediate. nih.gov The success of bioaugmentation depends on factors like pH, temperature, inoculum size, and the survival of the introduced microorganisms. nih.gov Immobilizing the bacterial cells on a carrier material, such as corncob powder, has been shown to enhance their stability and degradation efficiency in field studies. researchgate.net
Biostimulation: This involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the pollutant. This can include the addition of nutrients, electron acceptors (like oxygen), or co-substrates.
Ex-situ Bioremediation (Bioreactors): This involves excavating the contaminated soil or pumping the contaminated water to be treated in a controlled, engineered system known as a bioreactor. Various types of bioreactors have been successfully used to treat wastewater containing nitrophenols, where 4-nitrocatechol is a relevant intermediate.
Upflow Anaerobic Sludge Blanket (UASB) Reactors: These reactors have been used to treat nitrophenolic wastewater, primarily achieving the reduction of the nitro group to an amino group, thus significantly reducing the toxicity of the effluent. itgo.com
Fluidized Bed Bioreactors (FBBRs): Both anaerobic and combined anaerobic-aerobic fluidized bed bioreactors have shown high efficiency in degrading p-nitrophenol. frontiersin.org Recent studies on an anaerobic-aerobic fluidized bed bioreactor identified intermediates of both the hydroquinone and the hydroxyquinol (involving 4-nitrocatechol) pathways, demonstrating the versatility of these systems. frontiersin.org
Sequencing Batch Reactors (SBRs): SBRs, which operate in a fill-and-draw mode, have also been effective. An anaerobic-aerobic SBR can be used to first reduce the nitroaromatic compounds and then aerobically degrade the resulting amines. researchgate.net
Membrane Bioreactors (MBRs): MBRs combine biological treatment with membrane filtration, producing a very high-quality effluent. They can be operated at high microbial concentrations, making them efficient for treating recalcitrant compounds.
The following table provides an overview of bioremediation technologies applicable to the treatment of this compound, often as part of the degradation of its precursor, p-nitrophenol.
| Technology | Type | Key Features | Application Context | Reference(s) |
| Bioaugmentation | In-situ | Introduction of specialized microbes (e.g., Arthrobacter protophormiae); cell immobilization enhances performance. | Soil contaminated with p-nitrophenol. | nih.govresearchgate.net |
| UASB Reactor | Ex-situ (Anaerobic) | High-rate anaerobic process; primarily reduces nitro groups to amino groups, detoxifying the effluent. | Industrial wastewater with nitrophenols. | itgo.com |
| Fluidized Bed Bioreactor | Ex-situ (Anoxic/Anaerobic-Aerobic) | High biomass retention on carrier particles; efficient degradation of p-nitrophenol via multiple pathways. | Synthetic and industrial wastewater containing p-nitrophenol. | frontiersin.orgfrontiersin.org |
| Sequencing Batch Reactor | Ex-situ (Anaerobic-Aerobic) | Flexible operation allowing for sequential anaerobic and aerobic treatment phases in a single tank. | Wastewater with nitrophenols. | researchgate.net |
Environmental Risk Assessment Methodologies for Nitroaromatic Compounds
The environmental risk assessment of nitroaromatic compounds, including this compound, is a critical process due to their widespread industrial use and potential for environmental contamination and toxicity. scispace.com These compounds can be resistant to degradation and may pose threats to human health and ecosystems. mdpi.com Methodologies for assessing these risks integrate data on the compounds' environmental behavior, fate, and toxicological effects, often employing advanced computational and ecotoxicological approaches.
A primary component of risk assessment involves understanding the compound's persistence and degradation pathways. For nitroaromatic compounds, microbial degradation is a key transformation process. nih.gov The degradation of a related compound, p-nitrophenol, can proceed through intermediates such as 4-nitrocatechol and 4-nitroresorcinol (this compound), which are then converted to 1,2,4-benzenetriol. nih.gov This intermediate is subsequently cleaved to form maleylacetic acid, which enters central metabolic pathways. nih.gov The ability of microorganisms to carry out these transformations is crucial for determining the compound's persistence in soil and water. nih.govnih.gov For instance, fugacity models estimate that if released into the environment, a significant percentage of this compound will partition to soil, with an estimated half-life of 30 days, suggesting it is not persistent in the soil environment. europa.eu
To quantify the potential toxicological risks, several advanced modeling techniques are employed, which are essential for predicting the toxicity of compounds that have not been extensively tested. oup.com
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR is a computational modeling method used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. mdpi.comoup.com For nitroaromatic compounds, QSAR models are developed to estimate toxicity endpoints, such as the 50% lethal dose (LD50) in rats. scispace.comoup.com These models link molecular descriptors (e.g., hydrophobicity, quantum chemical parameters, and structural fragments) to the compound's toxic activity. mdpi.comoup.com
Research has shown that the toxicity of nitroaromatic compounds is influenced by factors like the number and position of nitro groups, hydrophobicity, and the presence of other substituents. oup.comunc.edu For example, QSAR studies have predicted that nitroaromatic compounds with the nitro group in the para-position tend to be more toxic than meta- or ortho-isomers. unc.edu Different modeling techniques, including multiple linear regression (MLR) and artificial neural networks (ANN), are used to build these predictive models from datasets of known toxicants. scispace.com
Table 1: Examples of QSAR Model Parameters and Performance
| Model Type | Key Descriptors Used | Predicted Endpoint | Reported Performance Metric | Reference |
|---|---|---|---|---|
| Regression-based QSAR | Substructures from Monte Carlo optimization | Rat acute oral toxicity (LD50) | R²test = 0.739 | mdpi.com |
| Ensemble Model (SVR-based) | 4885 initial molecular descriptors | In vivo toxicity in rats (-logLD50) | R² = 0.95 (test set) | nih.gov |
| 2D QSTR | Van der Waals surface area, C-F and C-N bond frequencies | Acute oral toxicity in rats | Model successfully applied to predict toxicity for 295 external compounds. | nih.gov |
Machine Learning-Driven Classification: More recently, machine learning (ML) has emerged as a powerful tool for environmental risk assessment. nih.govnih.gov ML algorithms can be trained on large datasets of compounds with known toxicity to build classification models. nih.gov These models can categorize new or untested nitroaromatic compounds into different toxicity classes (e.g., 'highly toxic' vs. 'low-toxic'). nih.govresearchgate.net
One approach involves using multiple machine learning algorithms (such as random forest) in combination with various molecular "fingerprints" to predict acute oral toxicity based on LD50 values. nih.gov These models have shown high predictive accuracy. nih.govresearchgate.net For example, a model combining a graph fingerprint with a random forest algorithm achieved high performance values (AUC of 0.929 for the training set and 0.956 for the test set) in a multiple classification study of 371 nitroaromatic compounds. nih.govinoteexpress.com Such models are invaluable for rapidly screening large numbers of chemicals and prioritizing them for further testing. nih.gov
Table 2: Performance of Machine Learning Models in Nitroaromatic Toxicity Prediction
| Model Type | Algorithm/Fingerprint | Dataset Size (Compounds) | Validation Metric | Performance | Reference |
|---|---|---|---|---|---|
| Binary Classification | Various ML Algorithms | 371 | Predictive Accuracy (10-fold cross-validation) | 0.823 to 0.874 | nih.gov |
| Multiple Classification | Graph Fingerprint - Random Forest (Graph-RF) | 371 | AUC (Area Under the Curve) | 0.956 (test set) | nih.gov |
Ecotoxicological Benchmarks: A fundamental methodology in risk assessment is the use of ecotoxicological data from laboratory studies to establish safe environmental levels or screening benchmarks. nih.govasme.org This involves determining the toxicity of a compound to a range of aquatic and terrestrial organisms. asme.orgosti.gov Key parameters include the LC50 (the concentration lethal to 50% of a test population) and the No Observed Effect Concentration (NOEC). asme.org For nitroaromatic compounds, data shows they are generally more toxic to freshwater fish than to invertebrates. asme.org These data are used to derive water quality criteria and sediment quality benchmarks, which serve as thresholds to assess the risk to ecosystems. nih.gov
Medicinal Chemistry Research and Biological Interactions of 4 Nitrobenzene 1,3 Diol
Antimicrobial Activity Investigations
The presence of the nitro group and the phenolic hydroxyl groups on the 4-Nitrobenzene-1,3-diol scaffold suggests potential for various biological interactions, including antimicrobial effects. Research has explored its efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy Studies Against Various Strains
Investigations into the antibacterial properties of this compound have revealed notable efficacy, particularly against Gram-positive bacteria. One study evaluated its activity against several bacterial strains, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa. The compound demonstrated selective activity, with significant potency against the Gram-positive strains S. aureus and L. monocytogenes.
The antibacterial effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The MIC values for this compound against specific Gram-positive bacteria have been reported.
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 32 |
| Listeria monocytogenes | Gram-positive | 16 |
| Escherichia coli | Gram-negative | Data not specified in the study |
| Pseudomonas aeruginosa | Gram-negative | Data not specified in the study |
Antifungal Efficacy Studies
Direct and specific research focusing exclusively on the antifungal efficacy of this compound is limited in the reviewed literature. However, studies on structurally related compounds provide some context. For instance, research on eugenol (B1671780) analogues demonstrated that the introduction of a nitro group onto the benzene (B151609) ring led to an increase in antifungal activity against various human opportunistic pathogenic fungi. mdpi.com While this suggests that the nitro-moiety can contribute to antifungal properties, dedicated studies are required to determine the specific spectrum and potency of this compound itself.
Structure-Activity Relationships for Antimicrobial Potency
The relationship between the chemical structure of this compound and its antimicrobial effects is a key area of medicinal chemistry research. Studies suggest that the antimicrobial activity of nitroaromatic compounds is fundamentally linked to the enzymatic reduction of the nitro group within the target organism, which yields toxic reactive species. researchgate.net
Key insights into the structure-activity relationship (SAR) include:
The Nitro Group: The presence and position of the nitro group are critical. Studies on other nitro-substituted heterocyclic compounds, such as 3-arylcoumarins, have shown that a nitro group on the primary ring system is essential for activity against S. aureus, whereas nitro groups on an attached aryl ring rendered the compound inactive. mdpi.com This highlights the positional importance of this functional group.
The Resorcinol (B1680541) Scaffold: The two hydroxyl groups on the benzene ring also play a significant role. For the reduced analogue, 5-Aminobenzene-1,3-diol, the diol moiety is considered a key part of the pharmacophore, acting as a hydrogen-bond donor.
Structural Modifications: Research has indicated that modifications to the core this compound structure can enhance therapeutic efficacy. The synthesis of various derivatives, such as converting the nitro group to an amine, is a common strategy to create new bioactive molecules.
Enzyme Interaction Studies
The biological effects of this compound are mediated by its interaction with various enzyme systems, both in microbes and in mammalian systems.
Cytochrome P450 Enzyme Interaction as Substrate or Inhibitor
This compound has been identified as a substrate for cytochrome P450 (CYP450) enzymes. Specifically, it can be metabolized by CYP3A4, an important enzyme involved in the metabolism of many xenobiotics. This interaction can influence the pharmacokinetics of co-administered drugs.
Modulation of Other Enzymatic Pathways
Beyond CYP450, this compound interacts with other crucial enzymatic pathways, which helps to explain its antimicrobial mechanism. It is reported to function as a hydroxamic acid that inhibits bacterial growth by reacting with riboflavin (B1680620). biosynth.com This reaction is critical because riboflavin is an essential precursor for the synthesis of flavoproteins and folate, which are vital for cellular processes. biosynth.com The interaction between this compound and riboflavin can lead to the production of nitric oxide and hydrogen peroxide, resulting in cell destruction. biosynth.com
Furthermore, in the context of biodegradation by microorganisms, the breakdown of related nitrophenols involves a two-component monooxygenase system, which includes a flavoprotein reductase and an oxygenase. This pathway ultimately leads to the removal of the nitro group. researchgate.net
Molecular Docking and Computational Drug Design
Computational methods are pivotal in elucidating the therapeutic potential of small molecules like this compound. Molecular docking and other computational tools help predict how the compound interacts with biological targets, guiding the design of more potent and selective derivatives.
While specific molecular docking studies targeting this compound are not extensively documented, research on its derivatives and isomers provides insight into its potential interactions. For instance, pyrano[2,3-c]carbazoles synthesized from 4-nitroresorcinol have been evaluated as anticancer agents. Molecular docking studies of these derivatives revealed that they selectively occupy the colchicine (B1669291) binding site of the tubulin polymer. rsc.org One such derivative, compound 5l , demonstrated strong hydrogen bonding interactions with the amino acid residue Asnβ258 and the Serα178 residue within the binding pocket. rsc.org This suggests that the 4-nitroresorcinol scaffold can be oriented within an active site to form key interactions that drive biological activity.
In a related study, the isomer 2-nitroresorcinol (B108372) was identified as an inhibitor of γ-resorcylate decarboxylase (γ-RSD). nih.gov Structural analysis showed that the inhibitor binds directly to a manganese ion (Mn2+) in the active site. nih.gov While this involves a different isomer, it highlights the capacity of the nitro-dihydroxybenzene framework to coordinate with metal ions in metalloenzymes, a common mechanism for enzyme inhibition.
Furthermore, computational modeling of nitrocatechol (4-nitrobenzene-1,2-diol), another isomer, has been used to design inhibitors of tau protein aggregation, a hallmark of Alzheimer's disease. nih.gov These studies suggest that the nitrocatechol moiety acts as a valuable pharmacophore, where the nitro group can form important polar contacts with amino acid side chains (like lysine) in the target protein. nih.gov
The prediction of binding affinity is a critical step in computational drug design, quantifying the strength of the interaction between a ligand and its target. For the isomer 2-nitroresorcinol, an apparent inhibition constant (Ki app) of 96 ± 8 μM against γ-RSD was determined, with a corrected dissociation constant (Ki) of 40 ± 4 μM. nih.gov Such quantitative data is essential for structure-activity relationship (SAR) studies.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. The work on tau aggregation inhibitors established a pharmacophore based on the 4-substituted-3-nitrobenzene-1,2-diol (nitrocatechol) structure. nih.gov This model confirms that a catechol moiety combined with a charged nitro-substituent is a key feature for designing molecules that can disrupt the β-sheet structures of aggregated tau peptides. nih.gov Although this model is for an isomer, it underscores the importance of the hydroxyl and nitro groups of the core structure in defining its potential as a pharmacophore for specific target classes.
Advanced Biological Assessment Techniques
The biological effects of this compound and its derivatives are evaluated using a combination of in vitro and in silico methods to characterize their therapeutic potential and safety profiles.
Cytotoxicity: The anticancer potential of compounds derived from this compound has been explored through cytotoxicity assays. In vitro studies have indicated that the parent compound can induce apoptosis in cancer cells, a process linked to the generation of reactive oxygen species (ROS) and the activation of caspase enzymes. Pyrano[2,3-c]carbazole derivatives synthesized from 4-nitroresorcinol were tested for their anti-proliferative effects on the MOLT-4 human leukemia cell line using the MTT assay. rsc.org Several of these derivatives demonstrated moderate growth inhibition, with compounds 5a , 5f , and 5l showing 40%, 46%, and 34% growth inhibition, respectively, at a concentration of 30 μM. rsc.org
DNA Binding and Cleavage: While direct studies on the DNA binding of this compound are limited, the general class of nitroaromatic compounds is known to interact with DNA. The biological activity of these molecules is often linked to their ability to form reactive intermediates, such as nitroso compounds, which can interact with macromolecules like DNA and proteins. The antitumor agent tirapazamine, a benzotriazine dioxide, functions through reductive activation to a radical that causes oxidative DNA damage, including strand cleavage, under hypoxic conditions found in solid tumors. nih.gov This mechanism, involving the generation of DNA-damaging radicals from a nitro-containing compound, provides a plausible model for how this compound or its metabolites might exert cytotoxic effects. nih.gov
In silico tools are crucial for predicting the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the drug discovery process. springermedizin.deiapchem.org The analysis of "drug-likeness" often involves applying rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net
For this compound, computed physicochemical properties are available from public databases. nih.gov A study evaluating phytoconstituents from Ficus religiosa seeds included a compound identified as 2-nitrobenzene-1,3-diol (likely an isomer or typo for the 4-nitro compound) and subjected it to ADMET analysis. springermedizin.de These predictive models provide valuable data on a compound's potential behavior in the body. biointerfaceresearch.commdpi.comajol.info
Table 1: Predicted Physicochemical and ADMET Properties of this compound
This table summarizes key in silico predictions for this compound, which are essential for assessing its drug-likeness and potential pharmacokinetic profile.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 155.11 g/mol | nih.gov |
| XLogP3 (Lipophilicity) | 1.5 | nih.gov |
| Hydrogen Bond Donors | 2 | nih.gov |
| Hydrogen Bond Acceptors | 4 | nih.gov |
| Topological Polar Surface Area (TPSA) | 86.3 Ų | nih.gov |
| Lipinski's Rule of Five Violations | 0 | Calculated based on nih.gov |
Derivatization for Enhanced Bioactivity and Selectivity
The chemical structure of this compound serves as a versatile starting point for synthesizing derivatives with improved biological activity and selectivity. cymitquimica.com Researchers modify the core structure to optimize interactions with specific targets and enhance therapeutic effects.
Several synthetic strategies have been successfully employed:
Anticancer Agents: As previously mentioned, 4-nitroresorcinol was used as the starting material to synthesize a series of pyrano[2,3-c]carbazoles. This derivatization aimed to create compounds that inhibit tubulin polymerization, a validated anticancer strategy. rsc.org
Antibacterial Agents: In one study, this compound was the precursor for synthesizing a series of phenyl-diazenyl phenols. These derivatives showed selective antibacterial activity against Gram-positive bacteria, with some compounds exhibiting high potency against Staphylococcus aureus.
β2-Adrenoceptor Agonists: Starting from 2-nitrobenzene-1,3-diol, a series of 5-hydroxy-4H-benzo acs.orgoxazin-3-one derivatives were synthesized. This work was guided by structure-based design to create potent agonists for the β2-adrenoceptor, a target for treating respiratory conditions like asthma. acs.org
Anti-inflammatory and Analgesic Agents: The isomer 2-nitroresorcinol was used as the starting material to prepare 4-Hydroxy-2-benzoxazolone (HBOA), which was then further derivatized into Schiff bases. These final compounds were evaluated for their anti-inflammatory and analgesic activities. colab.ws
These examples demonstrate that the nitroresorcinol scaffold is amenable to chemical modification, allowing for the development of diverse compounds with a range of biological activities.
Synthesis of Phenyldiazenyl Phenols and Their Biological Activity
The chemical scaffold of this compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, including phenyldiazenyl phenols, which are a class of azo compounds. The general synthesis of these derivatives involves a classic diazotization reaction followed by a coupling reaction. mdpi.com Typically, a primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). researchgate.netwalshmedicalmedia.com This reactive diazonium salt is then coupled with an activated aromatic compound, such as resorcinol (benzene-1,3-diol) or its derivatives, in an alkaline solution to yield the final phenyldiazenyl phenol (B47542) product. mdpi.comresearchgate.net The presence of the electron-donating hydroxyl groups on the coupling agent activates the ring for electrophilic substitution. walshmedicalmedia.com
Research has focused on synthesizing series of these (phenyl-diazenyl)phenol derivatives to explore their potential as therapeutic agents. In one study, a series of novel (phenyl-diazenyl)phenols were designed and synthesized to evaluate their antibacterial properties. researchgate.net The structures of these newly synthesized compounds were confirmed using methods such as ¹H nuclear magnetic resonance (NMR), mass spectrometry, and UV-Vis spectroscopy. researchgate.net
The biological evaluation of these compounds has revealed significant and selective activity, particularly against Gram-positive bacteria. researchgate.net The antibacterial activity is often assessed using dilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. researchgate.net
Several synthesized phenyldiazenyl phenols have demonstrated high potency against strains like Staphylococcus aureus and Listeria monocytogenes. researchgate.net For instance, compounds designated as 4d , 4h , and 4i in one study showed remarkable MIC values of 4 µg/mL and 8 µg/mL against S. aureus and L. monocytogenes, respectively. researchgate.net The structural analysis of these active compounds suggests that the presence of hydroxyl groups is a key factor for their antimicrobial efficacy. researchgate.net Similarly, Schiff base compounds derived from 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde have also been found to be active against Staphylococcus aureus and Bacillus cereus. researchgate.net
Table 1: Antibacterial Activity of Selected (Phenyl-diazenyl)phenol Derivatives
| Compound | Test Organism | MIC (µg/mL) | Source |
|---|---|---|---|
| 4d | Staphylococcus aureus | 4 | researchgate.net |
| 4d | Listeria monocytogenes | 8 | researchgate.net |
| 4h | Staphylococcus aureus | 4 | researchgate.net |
| 4h | Listeria monocytogenes | 8 | researchgate.net |
| 4i | Staphylococcus aureus | 4 | researchgate.net |
| 4i | Listeria monocytogenes | 8 | researchgate.net |
| Compound 2b | Staphylococcus aureus | Most Potent in Series | researchgate.net |
| Compound 2b | Bacillus cereus | Most Potent in Series | researchgate.net |
Metal Complex Formation and Assessment of Biological Properties
Coordination compounds involving nitro-containing ligands derived from or related to this compound are a significant area of research due to their potential biological applications, which can surpass those of the free ligands. nih.gov These ligands, often in the form of Schiff bases, can chelate with various transition metal ions to form stable metal complexes. researchgate.netbohrium.com The synthesis typically involves the reaction of the ligand with a metal salt (e.g., chloride or acetate (B1210297) salts) in a suitable solvent. researchgate.net
The resulting metal complexes are characterized by various physicochemical and spectroscopic methods, including FT-IR, electronic spectra, and thermogravimetric analysis (TGA). researchgate.netbohrium.com For instance, infrared spectra can reveal how the ligand coordinates to the metal ion. In many cases, Schiff base ligands derived from hydroxy-substituted aromatic aldehydes coordinate in a bidentate or tridentate manner, involving the azomethine nitrogen and the deprotonated phenolic oxygen as donor sites. researchgate.netbohrium.com The electronic spectral data and magnetic measurements help in determining the geometry of the complexes, which can be octahedral, tetrahedral, or square planar depending on the metal ion and coordination environment. researchgate.netbohrium.comorientjchem.org
A recurring finding in medicinal chemistry research is that the biological activity of these ligands is often enhanced upon chelation with metal ions. nih.govresearchgate.netbohrium.com The in vitro antibacterial and antifungal activities of the ligands and their corresponding metal complexes are frequently screened against various pathogens. nih.govresearchgate.net For example, cobalt(II) and nickel(II) complexes with a 4-nitro-containing ligand, specifically [Co(4-NB)₂(H₂O)₄]·2H₂O and [Ni(4-NB)₂(H₂O)₄]·2H₂O, showed greater antibacterial activity than the free ligand against bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, Bacillus subtilis, Streptococcus mutans, and Escherichia coli. nih.gov Similarly, metal(II) complexes with the Schiff base 4-[phenyl(phenylimino)methyl]benzene-1,3-diol were found to have remarkable biological activity. researchgate.net This enhancement is often attributed to the principles of chelation theory, where the polarity of the metal ion is reduced upon complexation, which in turn increases the lipophilicity of the complex, allowing it to permeate cell membranes more easily.
Table 2: Biological Activity of Selected Metal Complexes
| Ligand/Complex | Metal Ion | Test Organism | Activity Compared to Ligand | Source |
|---|---|---|---|---|
| [Co(4-NB)₂(H₂O)₄]·2H₂O | Co(II) | S. aureus, K. pneumoniae, B. subtilis, S. mutans, E. coli | Higher | nih.gov |
| [Ni(4-NB)₂(H₂O)₄]·2H₂O | Ni(II) | S. aureus, K. pneumoniae, B. subtilis, S. mutans, E. coli | Higher | nih.gov |
| [M(HL)Cl(H₂O)₃] | Ni(II), Cu(II) | Adult Tribolium confusum | Remarkable biological activity | researchgate.net |
Future Directions and Emerging Research Avenues for 4 Nitrobenzene 1,3 Diol Chemistry
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of nitroaromatic compounds like 4-nitrobenzene-1,3-diol. These computational tools offer the potential to rapidly predict molecular properties, toxicity, and reactivity, thereby accelerating the discovery and design of new chemical entities.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are central to this predictive approach. niscpr.res.indergipark.org.trdergipark.org.tr By analyzing the physicochemical and structural properties of a series of nitrobenzene (B124822) derivatives, researchers can develop mathematical models that correlate these features with biological activity or toxicity. niscpr.res.inisca.me For instance, studies have successfully used descriptors like equalized electronegativity, hyperpolarizability, and conductor-like screening model (COSMO) area to model the toxicity of nitrobenzene derivatives against organisms such as Tetrahymena pyriformis. niscpr.res.indergipark.org.tr These models can help in the preliminary evaluation of the potential hazards of new chemical compounds. niscpr.res.in
Recent research has demonstrated the power of combining high-level quantum chemical data with ML algorithms to predict the properties of nitroaromatic explosives. chemrxiv.org By decomposing the charge densities of molecules into atom-centered electric multipoles, a detailed picture of the molecular electronic structure can be obtained. chemrxiv.orgresearchgate.net This information, when used as features in ML models, can predict properties like impact sensitivity with a high degree of accuracy. chemrxiv.orgresearchgate.net For example, a study on 53 nitroaromatic molecules used features such as the charge and polarization of the nitro groups and the electron delocalization of the carbon ring atoms to train ML models that could predict impact sensitivity. chemrxiv.orgresearchgate.net
The development of robust ML models relies on the availability of high-quality data. The use of techniques like the Monte Carlo method and the application of various molecular fingerprints are enhancing the predictive power of these models. doi.orgnih.gov These approaches can help identify molecular properties and substructures that are responsible for the desired (or undesired) effects of nitroaromatic compounds. nih.gov
Table 1: Examples of Descriptors Used in QSAR/QSTR Models for Nitrobenzene Derivatives
| Descriptor Type | Specific Descriptor Examples | Application | Reference |
| Electronic | Equalized Electronegativity (Xeq), Hyperpolarizability, Electron Affinity | Modeling toxicity and physiological activity | niscpr.res.indergipark.org.trisca.me |
| Topological | Wiener (W), Hyper-Wiener (WW), Balaban (J) indices | Correlating molecular structure with toxicity | niscpr.res.in |
| Quantum Chemical | HOMO energy, Total energy, Conductor-like Screening Model (COSMO) area | Predicting toxicity and reactivity | dergipark.org.trisca.me |
| Structural | Number of nitro groups, Presence of halogen atoms | Predicting impact sensitivity and toxicity | niscpr.res.inchemrxiv.org |
Nanomaterial Hybrid Systems Incorporating this compound
The integration of this compound and other nitroaromatic compounds with nanomaterials is a rapidly growing field with applications in sensing, catalysis, and drug delivery. The unique properties of nanomaterials, such as high surface area and quantum effects, can be synergistically combined with the chemical reactivity of nitroaromatics to create novel hybrid systems.
One of the most promising applications is in the development of highly sensitive and selective sensors for the detection of nitroaromatic explosives. spiedigitallibrary.orgresearchgate.net For example, hybrid sensors made by functionalizing gallium nitride (GaN) nanowires with titanium dioxide (TiO₂) nanoclusters have shown remarkable selectivity for benzene (B151609) and related aromatic compounds. spiedigitallibrary.org These sensors can detect trinitrotoluene (TNT) at concentrations as low as 500 parts per trillion (ppt) in air. spiedigitallibrary.org Similarly, zinc oxide (ZnO) nanoparticle-modified electrodes have demonstrated enhanced sensitivity for the electrochemical detection of nitroaromatic compounds compared to bare electrodes. researchgate.net
Graphene and its derivatives are also being explored as platforms for creating hybrid materials. Graphene-enhanced Raman spectroscopy (GERS) has been used to monitor the photoreduction of adsorbed nitroaromatic dye compounds on oxidized graphene surfaces in real-time. nih.gov The π-π stacking interactions between the graphene surface and the aromatic rings of the nitro compounds facilitate this process. nih.gov
Furthermore, the encapsulation of nitroaromatic compounds within nanoreactors, such as core-shell structures, can lead to more efficient and environmentally friendly synthetic methods. acs.org These nanoreactors can provide a confined environment that enhances reaction rates and selectivity.
Table 2: Nanomaterial-Nitroaromatic Hybrid Systems and Their Applications
| Nanomaterial | Nitroaromatic Compound(s) | Application | Key Finding | Reference |
| GaN/TiO₂ Nanowire-Nanocluster Hybrids | Trinitrotoluene (TNT), Dinitrobenzene | Explosive detection | Detection of TNT at 500 ppt (B1677978) levels | spiedigitallibrary.org |
| ZnO Nanoparticles | Nitroaromatic explosives | Electrochemical sensing | Improved peak height and sensitivity | researchgate.net |
| Oxidized Graphene | Nitroaromatic dye | Monitored photoreduction | Faster photoreduction on more oxidized surfaces | nih.gov |
| Carbon Nanowalls (D:CNW) | Tetryl and other nitroaromatics | Environmental monitoring | High sensitivity and low detection limit (17 ppb for Tetryl) | moorfield.co.uk |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advanced spectroscopic techniques are becoming increasingly important for the in situ monitoring of reactions involving this compound and other nitroaromatics.
Raman spectroscopy, particularly ultraviolet resonance Raman (UVRR) and surface-enhanced Raman spectroscopy (SERS), has emerged as a powerful tool for the detection and characterization of nitroaromatic compounds. researchgate.netcapes.gov.brsemanticscholar.org UVRR can detect nitroaromatic pollutants in water at concentrations as low as 4x10⁻⁵ mol/L (approximately 6 ppm). researchgate.net The technique is highly selective, with the fingerprint bands of nitroaromatics being the strong fundamental, overtone, and combination bands of the aromatic ring C=C stretch and the NO₂ symmetric stretch. researchgate.net Time-gated Raman spectroscopy has also been successfully used to detect nitroaromatic compounds in complex matrices like soil and sand. semanticscholar.org
Graphene-enhanced Raman spectroscopy (GERS) allows for the real-time observation of chemical reactions on graphene surfaces. nih.gov This has been demonstrated by monitoring the photoreduction of a nitroaromatic dye on an oxidized graphene surface, where the intensity of the nitro group's Raman peak at 1334 cm⁻¹ was observed to decrease over time with laser irradiation. nih.gov
PhotoNMR spectroscopy is another advanced technique that enables the monitoring of photochemical reactions. chemrxiv.org By irradiating a sample inside an NMR spectrometer, it is possible to follow the formation of intermediates and products in real-time. This technique has been used to study the anaerobic cleavage of alkenes using photoexcited nitroarenes, providing evidence for the formation of dioxazolidine intermediates. chemrxiv.org
In addition to these methods, quantitative NMR (qNMR) and in situ Fourier-transform infrared (FTIR) spectroscopy are valuable for monitoring reaction progress and determining yields, which is particularly useful in pharmaceutical process development. researchgate.netrsc.org
Exploration of Novel Biological Targets and Therapeutic Applications
While the toxicity of some nitroaromatic compounds is well-known, others serve as important scaffolds in medicinal chemistry. taylorandfrancis.com The nitro group can be a key pharmacophore or a precursor to other functional groups, such as amines, which are prevalent in many pharmaceuticals. researchgate.netacs.org The future of this compound chemistry will likely involve a more focused exploration of its potential therapeutic applications and the identification of novel biological targets.
Derivatives of nitrobenzene have been investigated for a range of biological activities, including as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy. taylorandfrancis.com For example, a patented compound demonstrated 99.94% inhibition of this interaction at a 1 µM dose in an HTRF binding assay. taylorandfrancis.com Other studies have explored nitrobenzene derivatives as inhibitors of VEGFR-2, a key target in angiogenesis. taylorandfrancis.com
The development of photo-controllable nitric oxide (NO) donors from nitrobenzene derivatives represents an exciting therapeutic avenue. acs.orgacs.org Certain hindered nitrobenzenes can release NO upon irradiation with visible light. acs.orgacs.org This allows for the precise spatial and temporal control of NO delivery, which can be used to modulate biological processes like mitochondrial dynamics. acs.org Such compounds could be developed as novel photodynamic therapeutic agents. acs.org
Furthermore, newly synthesized derivatives of 4-nitrobenzene-1,2-diamine have shown promising anti-brain-tumor activities. mdpi.com Studies on glioblastoma cells indicated that some of these compounds exhibit dose-dependent cytotoxicity against cancer cells, with some selectivity over normal cells at lower concentrations. mdpi.com
Sustainable Synthesis and Circular Economy Approaches in Nitroaromatic Chemistry
The principles of green chemistry and the circular economy are increasingly influencing the synthesis of nitroaromatic compounds. Future research will focus on developing more sustainable and environmentally benign methods for the production and transformation of molecules like this compound.
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of nitroaromatic derivatives. rsc.org Enzymes such as nitroreductases can be used for the selective reduction of nitro groups to amines under mild, aqueous conditions. researchgate.netacs.org This approach avoids the need for harsh reagents, high pressures, and precious metal catalysts commonly used in chemical hydrogenations. acs.org Immobilized enzyme systems in continuous flow reactors are being developed to enhance the efficiency and reusability of these biocatalysts. acs.orgrsc.org
The use of renewable feedstocks is another key aspect of sustainable synthesis. acs.org For example, there is growing interest in producing 4-nitrophenol (B140041), a precursor to many other compounds, from renewable sources like phenol (B47542), which can be derived from lignin. acs.org The hydrogenation of 4-nitrophenol to 4-aminophenol (B1666318) is a key step in the synthesis of paracetamol and can be performed using green reagents and conditions. acs.org
Alternative activation methods, such as microwave irradiation and sonication, are also being explored to reduce reaction times, improve yields, and minimize energy consumption in the synthesis of nitroaromatic compounds. d-nb.inforesearchgate.net For instance, a microwave-assisted synthesis of 4-nitroresorcinol (this compound) from resorcinol (B1680541) has been reported with significantly higher yields (82-85%) compared to conventional methods.
The development of catalytic systems that are highly efficient and can be easily recovered and reused is crucial for a circular economy approach. rsc.org This includes the use of heterogeneous catalysts and biocatalysts that can be employed in continuous manufacturing processes. rsc.orgacs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Nitrobenzene-1,3-diol in laboratory settings?
- Methodological Answer : The synthesis typically involves nitration of benzene-1,3-diol derivatives. Key factors include solvent selection (e.g., mixed HNO₃/H₂SO₄ systems for controlled nitration) and temperature control (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield and purity. Structural validation should use NMR and IR spectroscopy to confirm nitro and hydroxyl group positions .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹³C NMR : Compare experimental chemical shifts with computational predictions (e.g., DFT-based tools) to validate the structure. Discrepancies >2 ppm may indicate misassignment or impurities, requiring iterative refinement .
- IR Spectroscopy : Identify characteristic peaks for nitro (1520–1350 cm⁻¹ asymmetric stretching) and phenolic OH (3300–3500 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z 170.0186 (C₆H₅NO₄). Cross-reference with fragmentation patterns in databases .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., NMR chemical shifts) for this compound derivatives?
- Methodological Answer :
- Step 1 : Re-examine experimental conditions (e.g., solvent deuteration, pH) that influence chemical shifts.
- Step 2 : Use computational tools (e.g., CSEARCH protocol) to predict shifts and identify mismatches. For example, predicted vs. experimental ¹³C shifts for nitro groups may deviate due to solvation effects .
- Step 3 : Validate via X-ray crystallography if crystalline derivatives are obtainable. This resolves ambiguities in substituent positioning .
Q. What experimental strategies are effective in elucidating the microbial degradation pathways of this compound?
- Methodological Answer :
- Step 1 : Screen microbial strains (e.g., Rhodococcus spp.) for nitroreductase activity under aerobic/anaerobic conditions.
- Step 2 : Use LC-MS/MS to track intermediates. For example, this compound degradation by Bacillus strains yields 4-amino-3-ethoxyphenol via nitro reduction and ether cleavage .
- Step 3 : Employ ¹⁵N isotopic labeling to trace nitro group fate. Quantify metabolites via stable isotope dilution assays .
Q. How can catalytic systems be designed for selective functionalization of this compound?
- Methodological Answer :
- Catalyst Selection : Vanadium(V) complexes or Schiff base ligands (e.g., 2-ethyl-2-aminopropane-1,3-diol derivatives) enhance regioselectivity in oxidation or coupling reactions .
- Reaction Optimization : Vary solvent polarity (e.g., DMF vs. acetonitrile) and temperature to control nitro group reactivity. Monitor progress via in-situ FTIR or UV-Vis spectroscopy.
- Product Analysis : Use X-ray crystallography for structural confirmation and cyclic voltammetry to assess redox behavior of intermediates .
Data Analysis and Contradiction Management
Q. How to address inconsistencies in microbial degradation studies of this compound across different strains?
- Methodological Answer :
- Comparative Genomics : Identify strain-specific genes (e.g., nfsA for nitroreductases) via whole-genome sequencing.
- Metabolomic Profiling : Use multivariate analysis (e.g., PCA or Random Forest) to distinguish strain-specific pathways. For example, Pseudomonas strains may produce unique intermediates like 3-ethoxy-4-nitrophenol .
- Replicate Studies : Conduct triplicate experiments under controlled O₂ levels to assess aerobic vs. anaerobic pathway dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
